
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane is a silicon-containing organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane typically involves the reaction of organosilicon compounds with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the compound. These methods are designed to be efficient and cost-effective, allowing for the production of the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the oxidation state of the silicon atoms.
Substitution: Substitution reactions can occur, where certain groups within the compound are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon oxides, while substitution reactions can produce a variety of substituted silicon compounds.
Aplicaciones Científicas De Investigación
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, leading to the formation of new compounds and materials. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane
- Hexamethylbenzene
- Triphenylene-2,3,6,7,10,11-hexol
Uniqueness
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane is unique due to its specific arrangement of silicon, oxygen, and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
111748-91-5 |
|---|---|
Fórmula molecular |
C15H36O2Si2 |
Peso molecular |
304.61 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(6-trimethylsilyloxyhexoxy)silane |
InChI |
InChI=1S/C15H36O2Si2/c1-15(2,3)19(7,8)17-14-12-10-9-11-13-16-18(4,5)6/h9-14H2,1-8H3 |
Clave InChI |
MSORJIPCMVAVSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


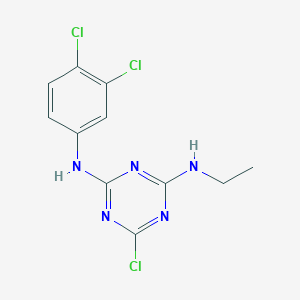

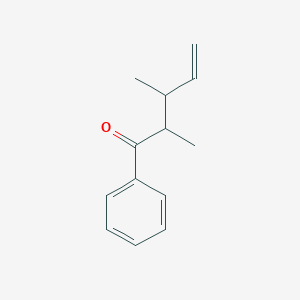

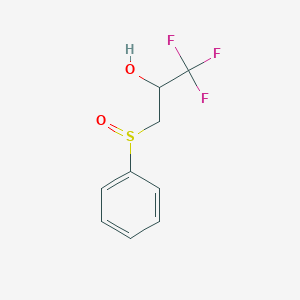
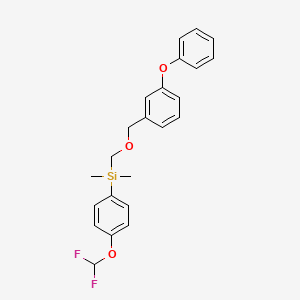
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
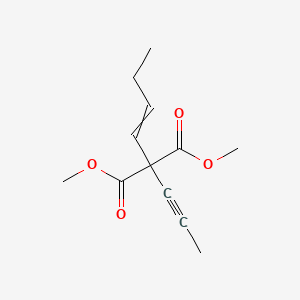
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
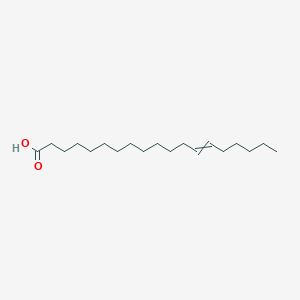
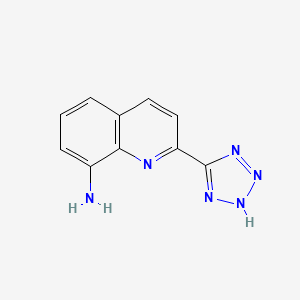
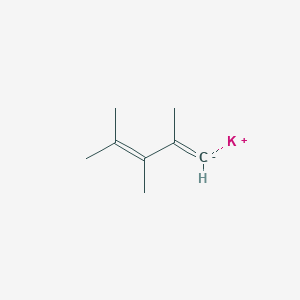
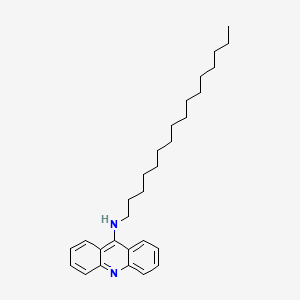
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
